Brilaroxazine (RP5063) is a chemical compound currently under investigation for its potential therapeutic applications in various central nervous system (CNS), respiratory, and metabolic disorders []. It is classified as a serotonin-dopamine modulator due to its unique pharmacological profile, exhibiting potent binding affinity for a range of serotonin (5-HT) and dopamine (D) receptors []. Specifically, it demonstrates high affinity for 5-HT1A/2A/2B/7 and D2/3/4 receptors, with moderate affinity for the serotonin transporter (SERT) and nicotinic acetylcholine receptor α4β2 [].
Mechanism of Action
Brilaroxazine's therapeutic effects stem from its multimodal modulation of serotonin and dopamine receptors in the brain []. By interacting with these receptors, it influences neurotransmitter activity, thereby impacting various physiological processes related to mood, cognition, and behavior. Its specific mechanism of action appears to be dependent on the indication being targeted:
Schizophrenia: Brilaroxazine's efficacy in schizophrenia is thought to be linked to its ability to modulate dopaminergic and serotonergic neurotransmission in key brain regions implicated in the disorder's pathophysiology [].
Idiopathic Pulmonary Fibrosis (IPF): Research suggests that Brilaroxazine's beneficial effects in IPF models may be related to its modulation of serotonin signaling pathways, known to be involved in the disease's inflammatory and fibrotic processes [].
Psoriasis: Studies indicate that Brilaroxazine's anti-psoriatic activity could be attributed to its influence on both dopamine and serotonin pathways, which are believed to contribute to the inflammatory response and keratinocyte activation observed in psoriasis [].
Applications
a) Neuropsychiatric Disorders:
Schizophrenia: Brilaroxazine has shown promising results in clinical trials for schizophrenia, demonstrating significant improvements in positive and negative symptoms compared to placebo [, ]. Its unique receptor profile suggests it may offer advantages over existing antipsychotics, potentially addressing unmet needs related to negative symptoms, cognitive impairment, and side effect profiles [, ].
Bipolar Disorder, Major Depressive Disorder (MDD), Dementia: While still in earlier stages of research, Brilaroxazine is being investigated for its potential therapeutic benefits in other neuropsychiatric conditions, including bipolar disorder, MDD, and agitation symptoms associated with dementia [].
b) Respiratory Disorders:
Idiopathic Pulmonary Fibrosis (IPF): Preclinical studies using bleomycin-induced rodent models of IPF have demonstrated that Brilaroxazine effectively attenuates pulmonary fibrosis, reduces inflammation, and improves lung function [, ]. Its ability to modulate serotonin signaling, a key driver of IPF pathology, suggests a novel therapeutic avenue for this debilitating disease [].
c) Dermatological Disorders:
Psoriasis: Research using an imiquimod-induced mouse model of psoriasis indicates that a topical liposomal gel formulation of Brilaroxazine exhibits significant anti-psoriatic activity [, ]. It effectively reduces psoriasis severity scores, improves histological markers of inflammation, and lowers levels of pro-inflammatory cytokines []. These findings highlight its potential as a novel topical treatment option for psoriasis.
Related Compounds
Apomorphine
Relevance: Apomorphine was used in pre-clinical rodent models to assess the antipsychotic efficacy of brilaroxazine []. Specifically, apomorphine-induced climbing and deficits in prepulse inhibition (PPI) were employed as measures of psychotic-like behaviors. Brilaroxazine was shown to attenuate these apomorphine-induced effects, suggesting its potential as an antipsychotic agent. This research highlights the shared involvement of brilaroxazine and apomorphine in modulating dopaminergic pathways, although they possess opposing effects at dopamine receptors.
Haloperidol
Relevance: Haloperidol served as a positive control in preclinical studies evaluating the antipsychotic activity of brilaroxazine []. In the apomorphine-induced climbing and PPI deficit models, haloperidol demonstrated its known antipsychotic effects, providing a benchmark for comparing the efficacy of brilaroxazine. This comparison underscores the common therapeutic target of both drugs in managing psychotic symptoms, although brilaroxazine's broader receptor profile may contribute to a differentiated side effect profile.
Dizocilpine (MK-801)
Relevance: Dizocilpine was utilized to induce psychotic-like behaviors in rodents to investigate the antipsychotic effects of brilaroxazine []. Brilaroxazine demonstrated significant reductions in dizocilpine-induced locomotor activity, stereotypy, and rearing, suggesting its potential to ameliorate positive symptoms of schizophrenia. Although brilaroxazine does not directly target NMDA receptors, this study highlights its ability to modulate dopaminergic and/or serotonergic pathways that are dysregulated by NMDA receptor antagonism, ultimately contributing to its antipsychotic effects.
Olanzapine
Relevance: Olanzapine was employed as a positive control in the dizocilpine-induced model of psychosis to evaluate the antipsychotic efficacy of brilaroxazine []. Olanzapine effectively attenuated various dizocilpine-induced behaviors, confirming its antipsychotic properties and providing a reference point for assessing brilaroxazine's efficacy. This study highlights the shared therapeutic goal of both drugs in managing schizophrenia, although their distinct receptor binding profiles may contribute to differences in their clinical effects and side effect profiles.
Bleomycin
Relevance: Bleomycin was used to induce IPF in rodent models to evaluate the therapeutic potential of brilaroxazine in this fibrotic lung disease [, ]. Brilaroxazine demonstrated significant protective effects against bleomycin-induced lung fibrosis, including reduced collagen deposition, improved lung function, and decreased inflammation [, ]. This research underscores the potential of brilaroxazine to modulate inflammatory and fibrotic processes relevant to IPF, potentially through its interactions with serotonin receptors and other targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl]-1H-benzimidazol-2-one is an aromatic ketone. Benperidol has been used in trials studying the treatment of Dementia, Depression, Schizophrenia, Anxiety Disorders, and Psychosomatic Disorders, among others. A butyrophenone with general properties similar to those of HALOPERIDOL. It has been used in the treatment of aberrant sexual behavior. (From Martindale, The Extra Pharmacopoeia, 30th ed, p567)
Benserazide is a carbohydrazide that results from the formal condensation of the carboxy group of DL-serine with the primary amino group of 4-(hydrazinylmethyl)benzene-1,2,3-triol. An aromatic-L-amino-acid decarboxylase inhibitor (DOPA decarboxylase inhibitor) that does not enter the central nervous system, it is used as its hydrochloride salt as an adjunct to levodopa in the treatment of parkinsonism. By preventing the conversion of levodopa to dopamine in the periphery, it causes an increase in the amount of levodopa reaching the central nervous system and so reduces the required dose. Benserazide has no antiparkinson actions when given alone. It has a role as an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor, an antiparkinson drug and a dopaminergic agent. It is a carbohydrazide, a member of catechols, a primary amino compound and a primary alcohol. It is a conjugate base of a benserazide(1+). When levodopa is used by itself as a therapy for treating Parkinson's disease, its ubiquitous metabolism into dopamine is responsible for a resultant increase in the levels of circulating dopamine in the blood and to various extracerebral tissues. This can result in a number of side effects like nausea, vomiting, or even cardiac arrhythmias that may diminish patient adherence. A decarboxylase inhibitor like benserazide is consequently an effective compound to combine with levadopa as it is incapable of crossing the blood-brain barrier itself but acts to prevent the formation of dopamine from levadopa in extracerebral tissues - thereby acting to minimize the occurrence of extracerebral side effects. Levodopa/benserazide combination products are used commonly worldwide for the management of Parkinson's disease. In particular, although the specific levodopa/benserazide combination is formally approved for use in Canada and much of Europe, the FDA has approved another similar levodopa/dopa decarboxylase inhibitor combination in the form of levodopa and carbidopa. Moreover, the European Medcines Agency has conferred an orphan designation upon benseraside since 2015 for its potential to be used as a therapy for beta thalassaemia as well. An inhibitor of DOPA DECARBOXYLASE that does not enter the central nervous system. It is often given with LEVODOPA in the treatment of parkinsonism to prevent the conversion of levodopa to dopamine in the periphery, thereby increasing the amount that reaches the central nervous system and reducing the required dose. It has no antiparkinson actions when given alone.